Leukadherin-1

描述

Leukadherin-1 is a small-molecule agonist of complement receptor 3 (CR3), also known as CD11b/CD18. This compound has shown therapeutic promise in various animal models of vascular injury and inflammation. This compound is known for its ability to modulate immune responses, particularly by reducing inflammatory signaling in innate immune cells .

准备方法

The synthesis of Leukadherin-1 involves several steps, including the formation of a furanyl thiazolidinone compound. The synthetic route typically includes the reaction of a thiazolidinone derivative with a furanyl compound under specific conditions to yield this compound. Detailed industrial production methods are not widely documented, but the synthesis generally requires precise control of reaction conditions to ensure high purity and yield .

化学反应分析

Leukadherin-1 undergoes various chemical reactions, primarily involving its interaction with proteins and other biological molecules. It is known to inhibit the reaction of 1-Naphthylisothiocyanate, resulting in decreased expression of certain mRNAs such as ITGB6 and COL1A1 . Common reagents and conditions used in these reactions include specific inhibitors and activators that modulate the activity of this compound. The major products formed from these reactions are typically related to changes in gene expression and protein activity.

科学研究应用

Leukadherin-1 has a wide range of scientific research applications, particularly in the fields of immunology and inflammation. It has been shown to reduce the secretion of pro-inflammatory cytokines such as interferon-gamma, tumor necrosis factor, and macrophage inflammatory protein-1 beta by monokine-stimulated natural killer cells . Additionally, this compound has been used to protect mice against endotoxic shock by inhibiting the interaction between lipopolysaccharides and Toll-like receptor 4 . In the context of critical illness, this compound has been found to ameliorate endothelial barrier damage mediated by neutrophils .

作用机制

Leukadherin-1 exerts its effects by activating the CD11b component of CR3. This activation leads to a reduction in inflammatory signaling pathways, including the inhibition of mitogen-activated protein kinases and nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathways . By promoting the adhesion of neutrophils to inflamed endothelium and restricting tissue infiltration, this compound offers a novel mechanism of anti-inflammatory action .

相似化合物的比较

Leukadherin-1 is unique in its ability to activate CR3, whereas other compounds may inhibit this receptor. Similar compounds include other CR3 agonists and modulators, such as GB1275, which has shown promise in enhancing the antitumor immune response . this compound stands out due to its specific activation of CD11b and its ability to modulate immune responses in a targeted manner.

生物活性

Leukadherin-1 (LA1) is a small molecule agonist of the integrin CD11b/CD18, also known as Mac-1, which plays a critical role in mediating leukocyte adhesion, migration, and immune responses. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound enhances CD11b/CD18-dependent adhesion of leukocytes to endothelial cells by promoting the formation of membrane tethers that stabilize cell adhesion. This mechanism is crucial for regulating leukocyte transmigration during inflammatory responses. The binding of LA1 to CD11b/CD18 increases the affinity of this integrin for its ligands, such as ICAM-1, thereby facilitating leukocyte recruitment to sites of inflammation .

1. LPS-Induced Inflammation

A study investigated the effect of LA1 on LPS-induced pro-inflammatory responses in macrophages. The results indicated that LA1 significantly reduced mortality in mice subjected to endotoxic shock and alleviated liver and lung injuries by inhibiting LPS-TLR4 interactions. This suggests that LA1 can modulate macrophage activation and may serve as a protective agent against inflammatory diseases .

2. Multiple Sclerosis Model

In a rat model of experimental autoimmune encephalitis (EAE), LA1 treatment resulted in improved clinical scores and reduced demyelination and leukocyte infiltration in spinal tissues. The treatment decreased oxidative stress markers, indicating a potential therapeutic role for LA1 in multiple sclerosis by mitigating inflammatory cell migration and tissue damage .

3. Neovascularization

Research has shown that LA1 can enhance neovascularization by activating Mac-1. This property may have implications for tissue repair and regeneration following injury or ischemia .

Case Studies

Case Study 1: Endotoxic Shock Model

- Objective : To evaluate the protective effects of LA1 against LPS-induced endotoxic shock.

- Findings : Mice treated with LA1 exhibited significantly lower mortality rates and reduced organ damage compared to control groups.

Case Study 2: EAE Model

- Objective : To assess the efficacy of LA1 in a model of multiple sclerosis.

- Results : Treated animals showed improved motor function and reduced clinical signs of EAE, with significant decreases in leukocyte infiltration into the central nervous system.

Data Table: Summary of Key Findings

属性

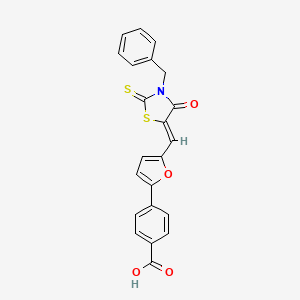

IUPAC Name |

4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO4S2/c24-20-19(29-22(28)23(20)13-14-4-2-1-3-5-14)12-17-10-11-18(27-17)15-6-8-16(9-7-15)21(25)26/h1-12H,13H2,(H,25,26)/b19-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZGRQSLKVNPCI-UNOMPAQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055362-72-4 | |

| Record name | GB-1275 free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055362724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GB-1275 FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF23I3UYO2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。